molecular formula C11H11NS B11811875 6-Ethylquinoline-4(1H)-thione

6-Ethylquinoline-4(1H)-thione

Cat. No.: B11811875
M. Wt: 189.28 g/mol
InChI Key: VDVIKNCNYZARAS-UHFFFAOYSA-N
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Description

6-Ethylquinoline-4(1H)-thione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. The compound features a quinoline ring system with an ethyl group at the 6th position and a thione group at the 4th position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethylquinoline-4(1H)-thione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base can lead to the formation of the quinoline ring system. Subsequent introduction of the thione group can be achieved through the reaction with Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Ethylquinoline-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4(1H)-one derivatives.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline-4(1H)-one derivatives.

    Reduction: Thiol-substituted quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6-Ethylquinoline-4(1H)-thione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethylquinoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the quinoline ring system can intercalate with DNA, disrupting replication and transcription processes. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar ring structure but lacking the ethyl and thione groups.

    6-Methylquinoline-4(1H)-thione: A closely related compound with a methyl group instead of an ethyl group.

    4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4th position instead of a thione group.

Uniqueness

6-Ethylquinoline-4(1H)-thione is unique due to the presence of both the ethyl and thione groups, which impart distinct chemical and biological properties. The ethyl group enhances lipophilicity, while the thione group contributes to its reactivity and ability to interact with biological targets. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

6-ethyl-1H-quinoline-4-thione

InChI

InChI=1S/C11H11NS/c1-2-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-7H,2H2,1H3,(H,12,13)

InChI Key

VDVIKNCNYZARAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC=CC2=S

Origin of Product

United States

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